2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-methylphenyl)acetamide
Description
This compound is a synthetic quinoline derivative featuring a [1,4]dioxino[2,3-g]quinolin core modified with a 4-ethylphenylaminomethyl substituent at position 8 and an N-(4-methylphenyl)acetamide group at position 4. The structural complexity of this molecule, including its fused dioxane ring and aromatic substituents, positions it as a candidate for anticancer or antimicrobial applications, given the known bioactivity of quinoline derivatives in targeting DNA topoisomerases and kinase pathways .
Properties
IUPAC Name |
2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4/c1-3-20-6-10-23(11-7-20)30-17-22-14-21-15-26-27(36-13-12-35-26)16-25(21)32(29(22)34)18-28(33)31-24-8-4-19(2)5-9-24/h4-11,14-16,30H,3,12-13,17-18H2,1-2H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINJPLQZPYBHMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)C)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Dioxino Moiety: This step may involve the cyclization of appropriate intermediates under acidic or basic conditions.
Attachment of the Amino and Acetamide Groups: This can be done through nucleophilic substitution reactions, where the amino group is introduced first, followed by the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the dioxino moiety, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving quinoline derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, potentially affecting gene expression. The dioxino moiety may enhance its binding affinity to specific molecular targets.
Comparison with Similar Compounds
Core Scaffold
- Dioxinoquinolin Derivatives: describes 2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide, which replaces the 4-ethylphenylaminomethyl group with a 4-ethoxybenzoyl substituent.
- Quinoxaline Derivatives: and highlight compounds like N-(4-(2,3-dioxo-1,2,3,3-tetrahydroquinoxalin-6-yloxy)-2-methylphenyl)acetamide. While these lack the dioxane ring, their quinoxaline cores share planar aromaticity with the quinoline scaffold, suggesting overlapping binding modes with DNA or enzymes .
Substituent Variations
- Aromatic Amides: details 2-(8-ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-7-ylthio)-N-(4-methoxyphenyl)acetamide, which replaces the aminomethyl group with a sulfanyl moiety. Sulfur-containing analogs often exhibit enhanced metabolic stability but reduced hydrogen-bonding capacity compared to nitrogen-based substituents .
- Long-Chain Alkyl Amides: describes N-(4-oxo-1,4-dihydroquinolin-2-yl)hexadecanamide, which replaces the acetamide group with a long alkyl chain.
Physicochemical and Pharmacological Profiles
Key Findings :
- Bioactivity Clustering: demonstrates that compounds with similar substituents (e.g., aromatic amides) cluster into groups with overlapping protein targets, such as topoisomerase II or kinases. The target compound’s 4-ethylphenylaminomethyl group may enhance interactions with DNA repair enzymes compared to sulfanyl or benzoyl analogs .
- Synthetic Accessibility: The target compound’s synthesis likely involves reductive amination (for the aminomethyl group) and amide coupling, as seen in and . This contrasts with the thiolation steps required for sulfanyl derivatives (), which introduce scalability challenges .
Target Interactions and Mechanism of Action
- DNA Intercalation: The planar quinoline core suggests intercalation into DNA, similar to quinoxaline derivatives in . However, the dioxane ring may restrict planar stacking, reducing intercalation efficiency compared to simpler quinolines .
- Enzyme Inhibition : The 7-oxo group and acetamide side chain may mimic ATP or NADH cofactors, enabling kinase or oxidoreductase inhibition. ’s "read across" methodology supports this hypothesis, as analogs with similar substituents show activity against EGFR and MAPK pathways .
Biological Activity
Structure Overview
The compound features a quinoline core with various substituents that contribute to its potential biological activity. The structural formula can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 485.59 g/mol |
| IUPAC Name | 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-methylphenyl)acetamide |
| CAS Number | 932359-37-0 |
The biological activity of this compound is likely attributed to its interaction with various molecular targets within biological systems. It may function through several mechanisms, including:
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It might bind to receptors, modulating their activity and influencing cellular signaling pathways.
- Cellular Pathway Interference : The compound may disrupt cellular processes by interfering with signaling cascades.
Anticancer Activity
Research into similar quinoline derivatives has shown promising anticancer properties. For instance, studies on 4-amino-7-oxo-substituted analogues demonstrated varying degrees of cytotoxicity against cancer cell lines. In vitro tests indicated that some derivatives exhibited significant activity with IC50 values lower than 20 µg/mL against CCRF-CEM leukemia cells .
Case Studies
- Study on Quinoline Derivatives : A study investigated the synthesis and biological activity of 4-amino-7-oxo-substituted analogues, revealing that modifications in the structure could enhance or diminish their cytotoxic effects against cancer cells .
- Structure-Activity Relationship (SAR) : Research into the SAR of quinoline compounds has highlighted how specific functional groups influence binding affinities to target proteins. Compounds similar to the one have shown enhanced binding to antiapoptotic proteins, suggesting potential for therapeutic applications in cancer treatment .
Similar Compounds
Comparative studies often include other quinoline derivatives such as:
- Chloroquine
- Quinine
- Mefloquine
These compounds share a common quinoline structure but differ in their substituents and biological activities.
Unique Features
The distinct combination of functional groups in 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo...) may confer unique chemical and biological properties compared to its analogues. This uniqueness could make it a candidate for further pharmacological development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
